Cas no 7706-82-3 ((e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester)

7706-82-3 structure
Nome del prodotto:(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester
(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- (e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester
- (E)-3-(4-methoxyphenyl)-2-butenoic acid ethyl ester
- (E)-Ethyl 3-(4-methoxyphenyl)-2-butenoate
- (E)-ethyl 3-(4-methoxyphenyl)but-2-enoate
- (Z)-ethyl 3-(4-methoxyphenyl)but-2-enoate
- 3-(4-Methoxyphenyl)-2-butenoic acid ethyl ester
- ethyl (E)-3-(4'-methoxyphenyl)but-2-enoate
- ethyl 3-(4-methoxyphenyl)-2-butenoate
- trans-ethyl 3-(4-methoxyphenyl)but-2-enoate
- EINECS 231-733-6
- NSC-622933
- EN300-2009384
- 108454-55-3
- ethyl 3-(4-methoxyphenyl)but-2-enoate
- CHEMBL1970047
- NSC622933
- AKOS015967208
- 7706-82-3
- Cinnamic acid, p-methoxy-beta-methyl-, ethyl ester
- EN300-1460256
- ETHYL (2E)-3-(4-METHOXYPHENYL)BUT-2-ENOATE
- ethyl (E)-3-(4-methoxyphenyl)but-2-enoate
- CFNFDUJWLXMVHH-MDZDMXLPSA-N
-
- Inchi: InChI=1S/C13H16O3/c1-4-16-13(14)9-10(2)11-5-7-12(15-3)8-6-11/h5-9H,4H2,1-3H3/b10-9+
- Chiave InChI: CFNFDUJWLXMVHH-MDZDMXLPSA-N
- Sorrisi: CCOC(=O)C=C(C)C1=CC=C(C=C1)OC
Proprietà calcolate
- Massa esatta: 220.11000
- Massa monoisotopica: 220.109944368g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 3.2
- Superficie polare topologica: 35.5Ų
Proprietà sperimentali
- PSA: 35.53000
- LogP: 2.66160
(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester Letteratura correlata
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
7706-82-3 ((e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester) Prodotti correlati
- 1805739-28-9(3-Ethoxy-2-iodophenylpropanal)
- 1226457-12-0(2-{[1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide)
- 2137711-95-4(tert-butyl({3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl})amine)
- 2137442-23-8(4-amino-N-(2-methylbutan-2-yl)-1-oxa-8-azaspiro4.5decane-8-carboxamide)
- 74317-48-9(N-4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidenehydroxylamine)
- 2739962-82-2(rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride)
- 1175940-27-8((1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol)
- 890897-59-3(N-4-(4-chlorophenoxy)phenyl-1-(3,4-dichlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 1324011-67-7(methyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1H-pyrazole-4-carboxylate)
- 2549033-92-1(6-Tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
